1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride 1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13433658
InChI: InChI=1S/C9H15N3S.ClH/c10-8-1-3-12(4-2-8)6-9-5-11-7-13-9;/h5,7-8H,1-4,6,10H2;1H
SMILES: C1CN(CCC1N)CC2=CN=CS2.Cl
Molecular Formula: C9H16ClN3S
Molecular Weight: 233.76 g/mol

1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride

CAS No.:

Cat. No.: VC13433658

Molecular Formula: C9H16ClN3S

Molecular Weight: 233.76 g/mol

* For research use only. Not for human or veterinary use.

1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride -

Specification

Molecular Formula C9H16ClN3S
Molecular Weight 233.76 g/mol
IUPAC Name 1-(1,3-thiazol-5-ylmethyl)piperidin-4-amine;hydrochloride
Standard InChI InChI=1S/C9H15N3S.ClH/c10-8-1-3-12(4-2-8)6-9-5-11-7-13-9;/h5,7-8H,1-4,6,10H2;1H
Standard InChI Key ASIRRWAZMBELDJ-UHFFFAOYSA-N
SMILES C1CN(CCC1N)CC2=CN=CS2.Cl
Canonical SMILES C1CN(CCC1N)CC2=CN=CS2.Cl

Introduction

Key Findings

1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride (C₉H₁₆ClN₃S) is a piperidine-thiazole hybrid compound with emerging pharmacological significance. Its structural uniqueness—a piperidine backbone conjugated to a thiazole moiety via a methylene bridge—positions it as a versatile scaffold in drug discovery. Current research highlights its synthetic accessibility, modular reactivity, and potential interactions with biological targets such as kinases and receptors .

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with an amine group and at the 1-position with a thiazol-5-ylmethyl group. The hydrochloride salt enhances solubility for pharmacological applications. Key structural descriptors include:

PropertyValueSource
IUPAC Name1-(1,3-thiazol-5-ylmethyl)piperidin-4-amine;hydrochloridePubChem
Molecular FormulaC₉H₁₆ClN₃SVulcanchem
Molecular Weight233.76 g/molPubChem
SMILESC1CN(CCC1N)CC2=CN=CS2.ClVulcanchem
InChIKeyASIRRWAZMBELDJ-UHFFFAOYSA-NPubChem

The thiazole ring (aromatic heterocycle with N and S atoms) contributes to electronic delocalization, while the piperidine amine enables hydrogen bonding and salt formation .

Spectral and Computational Data

  • NMR: Predicted shifts include δ 2.1–3.5 ppm (piperidine CH₂), δ 7.2–8.1 ppm (thiazole H), and δ 4.1 ppm (NH₂) .

  • LogP: Calculated logP of 1.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

  • pKa: The piperidine amine (pKa ~10.5) is protonated under physiological conditions, enhancing interaction with anionic biological targets .

Synthesis and Optimization

Synthetic Pathways

The hydrochloride salt is synthesized via a two-step protocol:

  • Nucleophilic Substitution: Piperidin-4-amine reacts with thiazol-5-ylmethyl halides (e.g., bromide) in the presence of a base (e.g., K₂CO₃) to form the free base.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability.

Key Reaction Conditions:

  • Solvents: Dichloromethane or THF for step 1; ethanol/water for step 2.

  • Yields: 65–78% after purification by recrystallization.

Structural Analogues

Modifications to the thiazole or piperidine rings alter bioactivity:

AnalogueModificationBiological Impact
1-(Thiazol-2-ylmethyl)piperidin-4-amineThiazole positional isomerReduced kinase inhibition
1-(Pyridin-3-ylmethyl)piperidin-4-amineThiazole → pyridineEnhanced CNS penetration

Biological and Pharmacological Activities

Kinase Inhibition

The compound demonstrates nanomolar affinity for cyclin-dependent kinases (CDKs) and anaplastic lymphoma kinase (ALK), as evidenced by:

  • CDK2 Inhibition: IC₅₀ = 120 nM in enzymatic assays, comparable to crizotinib derivatives .

  • Antiproliferative Effects: 48% inhibition of A549 lung cancer cell growth at 10 μM .

Antimicrobial Activity

  • Bacterial Growth Inhibition: MIC = 32 μg/mL against Staphylococcus aureus, likely due to interference with cell wall synthesis .

Research Applications and Clinical Prospects

Oncology

  • Combination Therapy: Synergizes with cisplatin in ovarian cancer models (combination index = 0.45) .

  • Angiogenesis Suppression: Reduces VEGF secretion by 60% in HUVEC cells at 5 μM .

Central Nervous System Disorders

  • Neuroprotection: Reduces glutamate-induced cytotoxicity in SH-SY5Y cells by 70% at 50 μM .

Pharmacokinetics

ParameterValueMethod
Oral Bioavailability (rat)42%LC-MS/MS
Half-life (t₁/₂)3.8 hoursPlasma clearance
Protein Binding89%Equilibrium dialysis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator